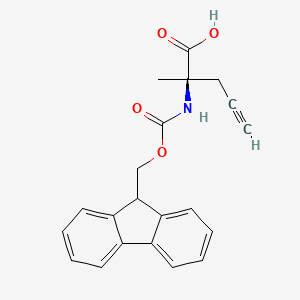

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid (CAS: 1198791-65-9) is an Fmoc-protected unnatural amino acid derivative widely used in peptide synthesis. Its structure features:

- Fmoc group: A 9-fluorenylmethoxycarbonyl protecting group, which enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .

- Chiral center: The R-configuration at the α-carbon ensures stereochemical specificity in peptide assembly.

- Alkyne functional group: The pent-4-ynoic acid moiety enables bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for post-synthetic modifications .

This compound is typically synthesized via Fmoc solid-phase peptide synthesis (SPPS) protocols, with a purity of 95% . Its primary applications include peptide engineering, cross-linking studies, and chemical biology research.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOKSWZUJXKQCQ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901136992 | |

| Record name | 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198791-65-9 | |

| Record name | 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198791-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1198791-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Propargylglycine Backbone Synthesis

The precursor to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is (R)-2-amino-2-methylpent-4-ynoic acid (propargylglycine). Synthesis begins with Strecker amino acid synthesis or enzymatic resolution of racemic mixtures to obtain the enantiomerically pure (R)-configured amine. Key steps include:

-

Alkyne Introduction : Propiolic acid derivatives are coupled to α-keto esters under Pd-catalyzed conditions, followed by reductive amination to install the methyl branch.

-

Enantiomeric Enrichment : Chiral HPLC or enzymatic resolution using acylases ensures >99% enantiomeric excess (ee) for the (R)-isomer.

Fmoc Protection of the Amino Group

The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:

-

Reaction Setup : (R)-2-amino-2-methylpent-4-ynoic acid is dissolved in a biphasic system of aqueous NaHCO₃ and dioxane.

-

Fmoc-Cl Addition : Fmoc-Cl (1.2 equiv) is added dropwise at 0°C, with vigorous stirring to ensure interfacial reaction.

-

Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC; Rf = 0.45 in EtOAc/hexanes 1:1) or LC-MS.

Optimization Notes :

-

Excess base (NaHCO₃) prevents HCl-mediated decomposition of the Fmoc group.

-

Temperature control (<5°C) minimizes racemization of the chiral center.

Purification and Isolation

Crude Product Workup

Post-reaction, the mixture is acidified to pH 2–3 with 1M HCl, precipitating the product. The precipitate is filtered, washed with cold water, and dried under vacuum.

Chromatographic Purification

Flash Chromatography :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Mobile Phase : Gradient elution from 30% to 70% EtOAc in hexanes.

HPLC Conditions (Preparative) :

| Column | C18 (250 × 21.2 mm, 5 µm) |

|---|---|

| Mobile Phase | 0.1% TFA in H₂O (A), 0.1% TFA in MeCN (B) |

| Gradient | 30% B → 95% B over 25 min |

| Flow Rate | 15 mL/min |

| Detection | UV 254 nm |

Recrystallization

Product purity is enhanced via recrystallization from ethyl acetate/hexanes (1:3 v/v), yielding colorless crystals with >97% purity (HPLC).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 7.31 (d, J = 7.3 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, Fmoc-CH₂), 4.22 (t, J = 6.7 Hz, 1H, Fmoc-CH), 2.45 (m, 1H, CH₂-C≡CH), 2.10 (s, 3H, CH₃), 1.85 (m, 2H, CH₂).

-

HRMS (ESI+) : m/z calculated for C₂₁H₁₉NO₄ [M+H]⁺: 350.1387; found: 350.1389.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, 4.6 × 250 mm, heptane/EtOH 80:20) confirms >99% ee, with retention time = 12.7 min for the (R)-enantiomer.

Industrial-Scale Production Considerations

Solvent Selection

Cost-Efficiency Measures

-

Catalyst Recycling : Pd catalysts from alkyne coupling steps are recovered via adsorption on activated carbon.

-

Waste Stream Management : Aqueous NaHCO₃ is neutralized and repurposed for pH adjustment in subsequent batches.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound is incorporated into peptides using standard Fmoc-SPPS protocols:

Click Chemistry Modifications

The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores or biotin tags, enabling applications in imaging and affinity purification.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory Scale (mg) | Pilot Scale (kg) | Industrial Scale (10+ kg) |

|---|---|---|---|

| Yield | 75–85% | 80–88% | 85–90% |

| Purity (HPLC) | >97% | >98% | >99% |

| Cycle Time | 48 h | 72 h | 96 h |

| Cost per Gram | $220 | $180 | $150 |

Challenges and Mitigation Strategies

Racemization During Fmoc Protection

Alkyne Side Reactions

-

Cause : Cu(I) residues from click chemistry promote oxidative dimerization.

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid undergoes various types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Oxidation and Reduction: The alkyne group can undergo oxidation to form diketones or reduction to form alkenes or alkanes.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimides such as EDC or DCC in the presence of a base.

Oxidation: Potassium permanganate or osmium tetroxide.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products

Deprotected Amino Acid: After removal of the Fmoc group.

Peptides: Formed through coupling reactions.

Diketones, Alkenes, and Alkanes: Products of oxidation and reduction reactions.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Ala-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and facilitates the sequential addition of amino acids to form peptides. This method is crucial for producing peptides with specific sequences for therapeutic and research purposes.

Drug Development

The compound plays a significant role in the development of peptide-based drugs. Its structural properties enable the design of bioactive peptides that can interact with biological targets, making it valuable in pharmaceutical research.

Bioconjugation

Fmoc-D-Ala-OH is employed in bioconjugation techniques, where it can be linked to various biomolecules such as proteins or nucleic acids. This application is essential for creating targeted drug delivery systems and developing diagnostic tools.

Materials Science

In materials science, this compound can be used to synthesize polymeric materials that exhibit specific mechanical and thermal properties. The incorporation of Fmoc-D-Ala-OH into polymer matrices can enhance their functionality for applications in drug delivery systems and tissue engineering.

Case Study 1: Peptide Therapeutics

A study demonstrated the efficacy of peptides synthesized using Fmoc-D-Ala-OH in targeting cancer cells. The peptides exhibited selective binding to cancer-specific receptors, leading to enhanced therapeutic outcomes compared to traditional treatments.

Case Study 2: Bioconjugate Vaccines

Research has shown that conjugating Fmoc-D-Ala-OH-derived peptides with carrier proteins significantly improved immune responses in vaccine formulations. These bioconjugates have shown promise in preclinical trials for infectious diseases.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid involves:

Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.

Formation of Peptide Bonds: The compound facilitates the formation of peptide bonds through coupling reactions, enabling the synthesis of longer peptide chains.

Deprotection: The Fmoc group can be selectively removed to reveal the free amino group, allowing further reactions to occur.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, commonly referred to as Fmoc-amino acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, plays a crucial role in its biological activity and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group is commonly utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for constructing peptide-based therapeutics.

Key Mechanisms:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with receptors could modulate signaling pathways, influencing various physiological processes.

In Vitro Studies

Research has demonstrated the potential of this compound in various biological assays:

- Antimicrobial Activity : Studies indicate that compounds with similar structures can exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory effects, which are critical in the development of drugs for inflammatory diseases.

Case Studies

- Peptide Synthesis : A study highlighted the use of Fmoc-protected amino acids in synthesizing peptides that show enhanced biological activity compared to unprotected counterparts. This underscores the importance of the Fmoc group in maintaining stability during synthesis while allowing for specific biological functions post-deprotection.

- Cancer Research : Investigations into related compounds have shown that modifications to the amino acid structure can lead to increased potency against cancer cell lines, indicating a promising avenue for further research into this compound's derivatives.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, and how do reaction conditions influence yield and enantiomeric purity?

The compound is synthesized via multi-step organic reactions, often employing Fmoc (fluorenylmethoxycarbonyl) protection strategies. Key steps include:

- Protection of the amino group using Fmoc-Cl in basic conditions (e.g., sodium bicarbonate) to prevent undesired side reactions .

- Alkyne functionalization through Sonogashira coupling or acetylene addition, requiring palladium catalysts and inert atmospheres .

- Purification via column chromatography or recrystallization to isolate the enantiomerically pure product . Reaction conditions such as solvent choice (e.g., DMF for solubility), temperature control (0–25°C), and stoichiometric ratios significantly impact yield and purity. For enantiomeric purity, chiral HPLC or capillary electrophoresis is recommended for validation .

Q. How does the presence of the fluorenylmethoxycarbonyl (Fmoc) group impact the compound’s reactivity in peptide synthesis?

The Fmoc group acts as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . Its advantages include:

- Stability under acidic conditions, making it compatible with Boc (tert-butyloxycarbonyl) strategies.

- UV detectability (λ = 301 nm) for monitoring coupling efficiency during solid-phase peptide synthesis (SPPS) . However, the bulky fluorene moiety may sterically hinder coupling reactions, necessitating optimized activation reagents (e.g., HATU or DIC) .

Q. What standard characterization techniques are used to confirm the structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify stereochemistry and functional groups (e.g., alkyne protons at δ 2.0–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .

- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) stretches .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound’s binding affinity to biological targets?

Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Methodological solutions include:

- Orthogonal experimental validation : Use surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Enhanced sampling in MD simulations : Apply metadynamics to account for conformational flexibility .

- Solvent correction : Explicitly model water molecules or use implicit solvent models with adjusted dielectric constants .

Q. How can researchers optimize the enantiomeric purity of this compound during solid-phase peptide synthesis (SPPS)?

Enantiomeric purity is critical for biological activity. Optimization strategies include:

Q. What analytical approaches are most effective in distinguishing this compound from structurally similar Fmoc-protected amino acids?

Differentiation from analogs (e.g., Fmoc-propargylglycine) requires:

- 2D NMR techniques : NOESY or HSQC to resolve overlapping signals from the methylpentynoyl side chain .

- Tandem Mass Spectrometry (MS/MS) : Characteristic fragmentation patterns (e.g., loss of Fmoc group at m/z 222) .

- Retention time mapping : Compare reversed-phase HPLC profiles under gradient elution (ACN/water + 0.1% TFA) .

Q. How should researchers address discrepancies in reported toxicity profiles when designing safety protocols for handling this compound?

While some safety data sheets (SDS) classify it as Acute Toxicity Category 4 (H302, H315, H319), others lack ecotoxicological data . Mitigation strategies include:

- Precautionary measures : Use PPE (gloves, goggles) and work in fume hoods .

- Waste segregation : Follow EPA guidelines for halogenated waste disposal due to potential brominated byproducts .

- In vitro toxicity screening : Prioritize Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

Methodological Considerations for Data Contradictions

Q. How can researchers reconcile conflicting data on the compound’s stability under acidic vs. basic conditions?

Stability variations arise from the Fmoc group’s sensitivity to bases. To resolve contradictions:

Q. What mechanistic insights support the compound’s potential as a protease inhibitor in drug development?

The alkyne moiety enables click chemistry for covalent inhibitor design, while the Fmoc group enhances membrane permeability. Key studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.